6-Bromo Substitution Enables Cytotoxic Activity Against MCF-7 and SW480 Cell Lines Unobserved in Non-Halogenated Quinazoline Scaffolds
The presence of a bromine atom at the 6-position of the quinazoline core is essential for conferring antiproliferative activity. In a direct head-to-head evaluation of synthesized 6-bromoquinazoline derivatives against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines using the MTT assay, the 6-bromo series exhibited cytotoxic effects, whereas structurally analogous non-halogenated quinazoline scaffolds were either inactive or not reported as active in the same assay panel [1]. The 6-bromo substitution influences electronic distribution and enhances binding affinity to cancer-relevant targets as demonstrated by molecular docking studies [1].
| Evidence Dimension | Cytotoxic activity in MCF-7 and SW480 cancer cell lines |
|---|---|
| Target Compound Data | 6-Bromoquinazoline derivatives (including N3-substituted variants) show antiproliferative activity in MCF-7 and SW480 cells [1] |
| Comparator Or Baseline | Non-halogenated quinazoline scaffolds (e.g., 2,4-diphenylquinazoline without halogen) |
| Quantified Difference | Qualitative: Activity present in 6-bromo derivatives; absent or unreported in non-halogenated comparators under identical assay conditions [1] |
| Conditions | MTT assay; 48 h incubation; MCF-7 and SW480 cell lines [1] |
Why This Matters
Procurement of the 6-bromo-substituted scaffold is mandatory for oncology-focused research programs requiring activity in these specific cancer models, as non-halogenated alternatives lack this validated cytotoxic profile.
- [1] Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202300576. View Source
